(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methylphenyl)methoxy]amine
Description
The compound (E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methylphenyl)methoxy]amine features a fused triazolothiazole core (1,2,4-triazolo[3,2-b][1,3]thiazole) substituted with a 4-chlorophenyl sulfanyl group and a 4-methylphenyl methoxyamine moiety.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfanyl-N-[(4-methylphenyl)methoxy]-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4OS2/c1-14-3-5-16(6-4-14)11-27-25-19(12-28-18-9-7-17(22)8-10-18)20-15(2)26-21(29-20)23-13-24-26/h3-10,13H,11-12H2,1-2H3/b25-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSKBUBDWBUGPY-NCELDCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=C(CSC2=CC=C(C=C2)Cl)C3=C(N4C(=NC=N4)S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C(\CSC2=CC=C(C=C2)Cl)/C3=C(N4C(=NC=N4)S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methylphenyl)methoxy]amine is a complex organic molecule with potential biological activities. Its structure features a combination of triazole and thiazole rings, which are known for their pharmacological significance. This article reviews the biological activity of this compound, focusing on its antitumor and antiviral properties.
- Molecular Formula : C21H19ClF3N4OS2
- Molecular Weight : 496.96 g/mol
- CAS Number : 866131-21-7
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing triazole and thiazole moieties. Specifically, derivatives of 1,2,4-triazoles have shown significant cytotoxicity against various cancer cell lines.
Case Study : A study conducted by the National Cancer Institute evaluated the antitumor activity of derivatives similar to our compound on 60 cancer cell lines including leukemia and breast cancer. Results indicated that certain derivatives exhibited potent antineoplastic activity, suggesting that modifications in the chemical structure can enhance efficacy against specific cancer types .
Antiviral Activity
Compounds containing thiadiazole and triazole rings have been investigated for their antiviral properties. Research has shown that these compounds can inhibit viral replication in various models.
Case Study : In a study on sulfonamide derivatives of thiadiazoles, some compounds demonstrated approximately 50% inhibition of Tobacco Mosaic Virus (TMV), indicating potential applications in antiviral drug development . The structural similarity to our compound suggests it may possess comparable antiviral properties.
Structure-Activity Relationship (SAR)
The biological activity of (E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methylphenyl)methoxy]amine can be attributed to its unique structural features:
- Chlorophenyl Group : Enhances lipophilicity and may contribute to cell membrane permeability.
- Thiazole and Triazole Rings : Known for their roles in biological activity; modifications in these rings can lead to increased potency against cancer cells.
- Methoxy Group : May influence the compound's solubility and bioavailability.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolothiazole Derivatives
Example : (E)-Methoxy({2-[(3-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine (CAS: 866049-39-0)
- Core Structure : Shares the triazolothiazole system but substitutes the 4-chlorophenyl group with a 3-methoxyphenyl sulfanyl group.
- Key Differences :
Thiadiazole Derivatives
Example : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Core Structure : 1,3,4-Thiadiazole ring instead of triazolothiazole.
- Demonstrated insecticidal and fungicidal activities, suggesting the 4-chlorobenzylidene group enhances bioactivity .
Imidazothiazole Derivatives
Example : (E)-(6-{[(4-Chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylideneamine
- Core Structure : Imidazo[2,1-b][1,3]thiazole fused system.
- Key Differences :
Triazole Derivatives
Example : N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol
Structural and Functional Analysis
Core Heterocyclic Systems
| Compound Type | Core Structure | Rigidity | Electronic Properties |
|---|---|---|---|
| Target Compound | Triazolothiazole | High | Electron-deficient due to fused N/S rings |
| Thiadiazole Derivatives | 1,3,4-Thiadiazole | Moderate | Less electron-deficient |
| Imidazothiazole | Imidazo[2,1-b][1,3]thiazole | High | Similar to triazolothiazole |
Substituent Effects
- 4-Chlorophenyl Sulfanyl Group :
- 4-Methylphenyl Methoxyamine :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}[(4-methylphenyl)methoxy]amine?
- Methodological Answer : The synthesis typically involves cyclization and condensation reactions. For example:
Cyclize 4-chloroaniline derivatives with potassium thiocyanate and sulfuric acid to form the triazole-thiazole core .
React intermediates with aromatic aldehydes (e.g., 4-methylbenzaldehyde) in ethanol, followed by chloroacetyl chloride in DMF for final functionalization .
Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95%).
- Key Considerations : Optimize reaction time and temperature (e.g., 80–100°C for cyclization) to minimize byproducts.
Q. How can the stereochemical configuration (E/Z) of the ethylidene group be confirmed?
- Methodological Answer : Use a combination of:
NMR spectroscopy : Compare coupling constants (J-values) of vinyl protons; E-isomers typically exhibit J = 12–16 Hz .
X-ray crystallography : Resolve crystal structures to unambiguously assign configuration .
Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16, B3LYP/6-31G**) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer :
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
Standardize assay conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO <0.1%) .
Validate purity : Re-test compounds with conflicting results using orthogonal methods (e.g., LC-MS vs. elemental analysis) .
Explore tautomerism : Investigate pH-dependent structural shifts via variable-temperature NMR .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Answer :
Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2 or kinases) with a grid box size of 25 ų .
MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
ADMET prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., LogP, BBB permeability) .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
Flow chemistry : Adapt batch procedures to continuous flow (e.g., 0.5 mL/min flow rate, PTFE tubing) to enhance reproducibility .
DoE optimization : Use a central composite design to test variables (temperature, catalyst loading) and model yield responses .
Catalyst screening : Compare KI, NaI, and phase-transfer catalysts for cyclization efficiency .
Q. How does the sulfanyl group influence the compound’s electronic properties?
- Answer :
Electrochemical analysis : Perform cyclic voltammetry (e.g., CH Instruments) to measure redox potentials .
DFT calculations : Map HOMO/LUMO orbitals to assess electron-withdrawing/donating effects of the -S-C6H4-Cl group .
UV-Vis spectroscopy : Correlate λmax shifts with substituent electronic effects (e.g., bathochromic shifts for electron-rich groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
